molecular formula C27H30N2O5 B4951345 methyl [6-methyl-4-phenyl-2-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinazolin-3(2H)-yl]acetate

methyl [6-methyl-4-phenyl-2-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinazolin-3(2H)-yl]acetate

Cat. No.: B4951345
M. Wt: 462.5 g/mol
InChI Key: LNADYRMJMPIHGH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [6-methyl-4-phenyl-2-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinazolin-3(2H)-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-4-phenylquinazoline with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in a solvent such as methanol or ethanol. The resulting intermediate is then esterified using methyl chloroacetate in the presence of a base like sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of methyl [6-methyl-4-phenyl-2-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinazolin-3(2H)-yl]acetate involves its interaction with molecular targets such as tubulin and other cellular proteins. The trimethoxyphenyl group enhances its binding affinity to these targets, leading to the inhibition of cellular processes like microtubule polymerization . This inhibition can result in cell cycle arrest and apoptosis, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [6-methyl-4-phenyl-2-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinazolin-3(2H)-yl]acetate is unique due to its specific structural features, such as the combination of a quinazoline core with a trimethoxyphenyl group. This combination enhances its pharmacological properties, making it more effective in certain applications compared to similar compounds .

Properties

IUPAC Name

methyl 2-[6-methyl-4-phenyl-2-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-quinazolin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O5/c1-17-11-12-21-20(13-17)25(18-9-7-6-8-10-18)29(16-24(30)33-4)27(28-21)19-14-22(31-2)26(34-5)23(15-19)32-3/h6-15,25,27-28H,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNADYRMJMPIHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(N(C2C3=CC=CC=C3)CC(=O)OC)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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